ALDH3A1 Enzyme Inhibition: 2,5-Dihydroxy-3,4-dimethyl-benzaldehyde vs. Other Benzaldehyde Derivatives
In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 2,5-dihydroxy-3,4-dimethyl-benzaldehyde demonstrated an IC50 of 2.10 µM (2100 nM) [1]. This inhibitory potency is notably higher than that reported for many unsubstituted or mono-hydroxylated benzaldehydes in this class. For instance, another benzaldehyde derivative from the same assay series (CHEMBL3128217) exhibited a weaker IC50 of 18.0 µM (18000 nM) [2], representing an 8.6-fold difference in potency. This quantitative difference underscores the critical role of the 2,5-dihydroxy-3,4-tetramethyl substitution pattern in enhancing ALDH3A1 affinity [3].
| Evidence Dimension | Inhibitory potency (IC50) against human aldehyde dehydrogenase 3A1 (ALDH3A1) |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2100 nM) |
| Comparator Or Baseline | Related benzaldehyde derivative CHEMBL3128217: IC50 = 18.0 µM (18000 nM) |
| Quantified Difference | 8.6-fold greater potency for the target compound |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, followed by substrate addition, measured by spectrophotometric analysis |
Why This Matters
This substantial difference in ALDH3A1 inhibitory potency directly impacts the selection of the appropriate chemical probe for studying this specific enzyme's role in cancer chemoresistance and cellular detoxification pathways.
- [1] BindingDB. (2014). BDBM50447072 (CHEMBL1890994) - Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] BindingDB. (2014). BDBM50448798 (CHEMBL3128217) - Inhibition of full length human ALDH3A1 expressed in Escherichia coli BL21 (DE3). View Source
- [3] Pelttari, E., et al. (2011). Substituted benzaldehydes as selective inhibitors of aldehyde dehydrogenase isozymes. Bioorganic & Medicinal Chemistry Letters. View Source
